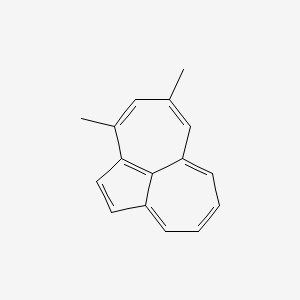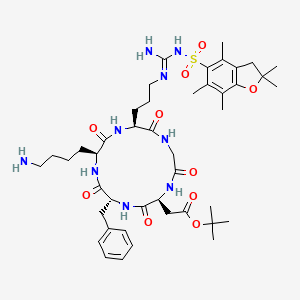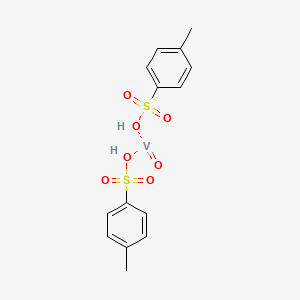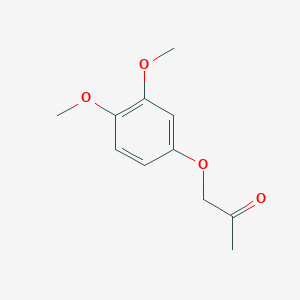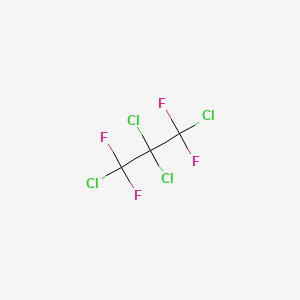
Pentamanganese silicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamanganese silicide is a compound consisting of manganese and silicon atoms It is a type of metal silicide, which are compounds formed between silicon and metals These compounds are known for their unique properties, such as high thermal stability, low electrical resistivity, and good mechanical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentamanganese silicide can be synthesized through various methods. One common approach involves the solid-phase reaction of manganese and silicon. This process typically requires high temperatures to facilitate the reaction between the two elements. For instance, a thin layer of manganese can be deposited onto a silicon substrate, followed by annealing at temperatures above 850°C to form the silicide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and uniformity. Methods such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed. These techniques allow for precise control over the composition and structure of the resulting silicide, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pentamanganese silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures. This reaction typically results in the formation of manganese oxides and silicon dioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas. These reactions can convert manganese oxides back to manganese silicide.
Substitution: Substitution reactions can occur when this compound is exposed to other metal halides, leading to the formation of new silicide compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields manganese oxides and silicon dioxide, while reduction reactions can regenerate the original silicide.
Aplicaciones Científicas De Investigación
Pentamanganese silicide has a wide range of scientific research applications due to its unique properties
Mecanismo De Acción
The mechanism by which pentamanganese silicide exerts its effects is primarily related to its electronic and thermal properties. The compound’s low electrical resistivity allows for efficient electron transport, making it useful in electronic applications. Additionally, its high thermal stability ensures that it can withstand high temperatures without degrading, which is crucial for thermoelectric and spintronic applications.
Comparación Con Compuestos Similares
Similar Compounds
Manganese silicide (MnSi): This compound has similar properties to pentamanganese silicide but differs in its stoichiometry and crystal structure.
Nickel silicide (NiSi): Known for its low resistivity and high thermal stability, nickel silicide is another commonly used metal silicide in electronics.
Cobalt silicide (CoSi2): This compound is used in similar applications as this compound, particularly in integrated circuits due to its low resistivity.
Uniqueness
This compound stands out due to its unique combination of properties, including high thermal stability, low electrical resistivity, and good mechanical properties. These characteristics make it particularly suitable for applications in thermoelectric materials and spintronics, where other silicides may not perform as well.
Propiedades
Número CAS |
12196-74-6 |
|---|---|
Fórmula molecular |
Mn5Si |
Peso molecular |
302.775 g/mol |
InChI |
InChI=1S/5Mn.Si |
Clave InChI |
XINITVMPHIPLDY-UHFFFAOYSA-N |
SMILES canónico |
[Si].[Mn].[Mn].[Mn].[Mn].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


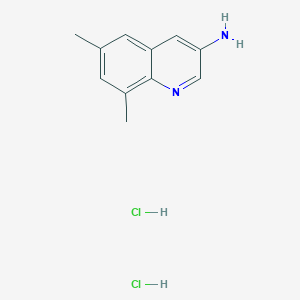
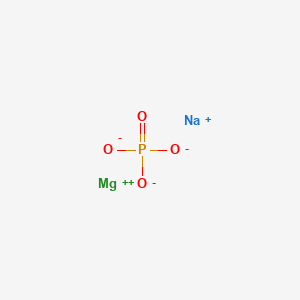
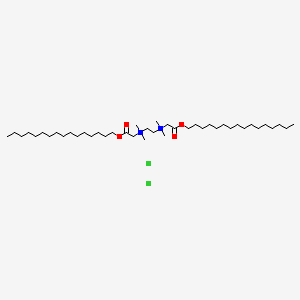

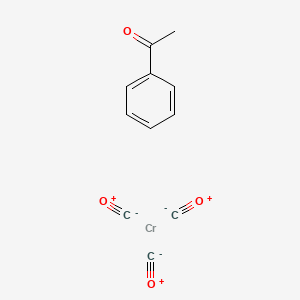
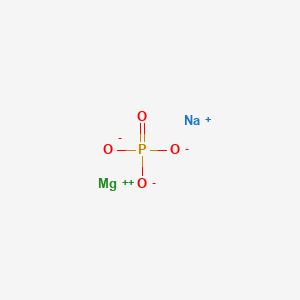
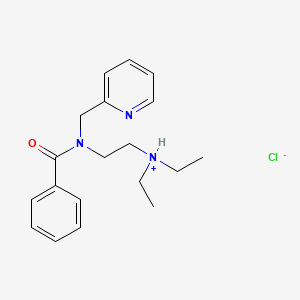
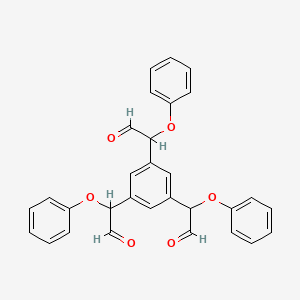
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)
